molecular formula C8H10FNO B1323564 (2-Fluoro-5-methoxyphenyl)methanamine CAS No. 93071-83-1

(2-Fluoro-5-methoxyphenyl)methanamine

Cat. No. B1323564
CAS RN: 93071-83-1
M. Wt: 155.17 g/mol
InChI Key: BAFHKFIYBFCXAU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxyphenyl)methanamine, also known as FMMA, is a synthetic molecule with potential applications in a variety of scientific and medical fields. FMMA is a derivative of phenethylamine, a naturally occurring molecule found in many plants and animals, and is closely related to amphetamine. FMMA has been studied for its potential use as a therapeutic agent, a research tool, and a novel psychoactive substance.

Scientific Research Applications

Serotonergic Activity and Potential Antidepressant Applications

  • Novel derivatives of (2-Fluoro-5-methoxyphenyl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists, showing promise in antidepressant applications. These compounds exhibit high 5-HT1A receptor affinity and selectivity, and one such derivative, NLX-204, has demonstrated potent antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).

Potential Dual Serotonin/Noradrenaline Reuptake Inhibition

  • A related series, 1-(2-phenoxyphenyl)methanamines, exhibits selective dual serotonin and noradrenaline reuptake pharmacology, suggesting potential applications in neuropsychiatric disorders (Whitlock, Blagg, & Fish, 2008).

Imaging of Serotonin Receptors in Alzheimer's Disease

  • Compounds related to this compound have been used in PET imaging to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding of the disease's neurochemical alterations (Kepe et al., 2006).

Antagonists for Studying Serotonergic Neurotransmission

  • Derivatives like [18F]p-MPPF, closely related to this compound, serve as antagonists for studying 5-HT1A receptors and serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

Synthesis and Antimicrobial Activity

  • Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, structurally related to this compound, have shown promising antimicrobial activity, indicating potential applications in combating microbial infections (Puthran et al., 2019).

Fluorescence Quenching Studies in Boronic Acid Derivatives

  • Studies on fluorescence quenching in boronic acid derivatives, including compounds structurally related to this compound, have contributed to the understanding of fluorescence mechanisms, with implications for analytical chemistry and bioimaging applications (Geethanjali et al., 2015).

Safety and Hazards

“(2-Fluoro-5-methoxyphenyl)methanamine” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFHKFIYBFCXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641070
Record name 1-(2-Fluoro-5-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93071-83-1
Record name 1-(2-Fluoro-5-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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